molecular formula C33H51N15 B12519457 6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12519457
M. Wt: 657.9 g/mol
InChI Key: AFOXPZDHJISEHO-UHFFFAOYSA-N
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Description

6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its multiple triazine rings and propylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate triazine compounds. One common method involves the reaction of cyanuric chloride with propylamine to form 4,6-bis(propylamino)-1,3,5-triazine. This intermediate is then further reacted with 3,5-diaminobenzonitrile to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine rings and propylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A similar triazine compound with amino groups instead of propylamino groups.

    4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Another triazine derivative with different substituents.

Uniqueness

6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is unique due to its specific arrangement of triazine rings and propylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C33H51N15

Molecular Weight

657.9 g/mol

IUPAC Name

6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C33H51N15/c1-7-13-34-28-40-25(41-29(46-28)35-14-8-2)22-19-23(26-42-30(36-15-9-3)47-31(43-26)37-16-10-4)21-24(20-22)27-44-32(38-17-11-5)48-33(45-27)39-18-12-6/h19-21H,7-18H2,1-6H3,(H2,34,35,40,41,46)(H2,36,37,42,43,47)(H2,38,39,44,45,48)

InChI Key

AFOXPZDHJISEHO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC(=N1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)NCCC)NCCC)C4=NC(=NC(=N4)NCCC)NCCC)NCCC

Origin of Product

United States

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